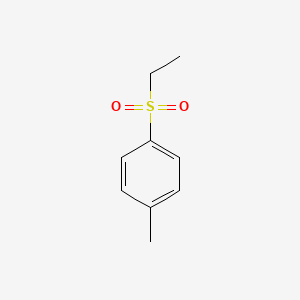

1-(ethylsulfonyl)-4-methylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZQMVYXYKDYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226600 | |

| Record name | Sulfone, ethyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-34-8 | |

| Record name | 1-(Ethylsulfonyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7569-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-tolyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007569348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-tolyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, ethyl p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-tolyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US48EZ4X2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Reactivity Profiling of 1 Ethylsulfonyl 4 Methylbenzene

Reactivity of the Sulfonyl Moiety

The sulfonyl group is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms (one aromatic and one aliphatic). This configuration renders the sulfur atom highly electrophilic and influences the reactivity of the adjacent ethyl group.

The sulfur atom in the ethylsulfonyl group is electron-deficient due to the electronegativity of the attached oxygen atoms, making it a potential site for nucleophilic attack. However, the sulfonyl group is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions, meaning the direct displacement of the entire ethylsulfonyl group from the benzene (B151609) ring by a nucleophile is unfavorable under standard conditions. wikipedia.org Aryl sulfones are known for their considerable stability.

Displacement pathways typically require activation of the aromatic ring with even stronger electron-withdrawing groups or the presence of a better leaving group (like a halide) at a position activated by the sulfonyl group. wikipedia.orgacs.org For example, in compounds where a halide is positioned ortho or para to a sulfonyl group, the sulfonyl group can stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the SNAr reaction. wikipedia.org

While direct displacement is rare, the electrophilic nature of the sulfur center is key in other transformations. For instance, related N-arylsulfonyl compounds can decompose under basic conditions to form an arylsulfinate anion, which suggests a nucleophilic interaction at the sulfur center. nih.gov

Modern synthetic methods have enabled the generation of sulfonyl radicals from sulfone derivatives, which can then participate in various coupling reactions. cam.ac.uk Photoredox catalysis, in particular, has emerged as a powerful tool for this purpose. cam.ac.uknih.gov Although direct studies on 1-(ethylsulfonyl)-4-methylbenzene might be specific, the general mechanism is applicable. Sulfone-substituted tetrazoles, for example, can be activated by an iridium photocatalyst under blue LED irradiation to generate sulfonyl radical intermediates. cam.ac.uk

These highly reactive sulfonyl radicals can be trapped by various radical acceptors, such as electron-deficient olefins, to form new carbon-sulfur bonds. cam.ac.uknih.gov This process provides a pathway to more complex dialkyl sulfones. The general scheme for such a reaction involves the excitation of a photocatalyst, which then engages the sulfone precursor in a single-electron transfer (SET) event to generate the sulfonyl radical.

| Precursor Type | Catalyst System | Radical Intermediate | Trapping Agent Example | Product Type |

| Sulfone Tetrazole | Iridium Photocatalyst + Blue LED | ArSO₂• | Ethyl Acrylate | Dialkyl Sulfone |

| Sulfonyl Chloride | Iridium Photocatalyst + Amine | ArSO₂• | Electron-Deficient Olefins | Dialkyl Sulfone |

| Inorganic Sulfites | Electrochemical Anodic Oxidation | Alkoxy-sulfonyl Radical | Alkenes | Sulfonate Esters |

This table presents generalized data from studies on sulfonyl radical generation. cam.ac.uknih.govrsc.org

Experimental and theoretical studies suggest that some transformations proceed through the sequential addition of both sulfonyl and sulfinyl radicals, which can be generated from precursors like sulfinyl sulfones. nih.gov

Reactivity of the Methyl-Substituted Benzene Ring

The reactivity of the benzene ring in this compound towards electrophiles is governed by the combined electronic effects of the methyl and ethylsulfonyl substituents.

Substituents on a benzene ring direct incoming electrophiles to specific positions. cognitoedu.org These directing effects are a consequence of both inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions. libretexts.org

Methyl Group (-CH₃): An alkyl group like methyl is an electron-donating group (EDG) through an inductive effect. It is considered a weak activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.comorganicchemistrytutor.com

Ethylsulfonyl Group (-SO₂Et): The sulfonyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur. acs.org It strongly deactivates the ring towards electrophilic attack and is a meta-director. wikipedia.orgwikipedia.org

In this compound, these two groups have opposing influences. The activating methyl group directs to positions 2 and 6 (ortho), while the deactivating ethylsulfonyl group directs to positions 3 and 5 (meta). The substitution pattern will therefore favor the positions that are ortho to the methyl group and simultaneously meta to the ethylsulfonyl group, which are positions 3 and 5.

The mechanism of deactivation involves both a strong inductive effect (-I) and a resonance effect (-M), where the sulfur atom can accept π-electrons from the ring into its d-orbitals. This destabilizes the positively charged intermediate (the sigma complex or arenium ion) that forms during electrophilic attack, particularly when the attack is at the ortho or para position relative to the sulfonyl group. youtube.comlibretexts.org The meta position is least destabilized, which is why the sulfonyl group is a meta-director. wikipedia.org Consequently, reactions like nitration or halogenation on this compound would require harsher conditions than the same reactions on toluene. wikipedia.orgmasterorganicchemistry.com

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Electron-Donating (EDG) | Activating | Ortho, Para |

| -SO₂Et (Ethylsulfonyl) | Electron-Withdrawing (EWG) | Strongly Deactivating | Meta |

Stereochemical Aspects of Reactions Involving the Ethylsulfonyl Group

The ethylsulfonyl group itself is achiral. However, reactions involving this group can create stereocenters, leading to chiral molecules whose stereochemistry can be controlled or influenced by the sulfonyl moiety.

One potential site for creating a stereocenter is the α-carbon of the ethyl group (the -CH₂- group directly attached to the sulfur). Deprotonation at this position can generate an α-sulfonyl carbanion. This nucleophilic intermediate can then react with various electrophiles. If the substituent added is different from the existing methyl group, this α-carbon becomes a stereocenter. The synthesis of chiral sulfones via this route is a significant area of study. The stereochemical outcome of such reactions can often be controlled through the use of chiral bases, chiral auxiliaries, or asymmetric catalysts. purdue.edu

Furthermore, the sulfonyl group can act as a directing group in asymmetric reactions elsewhere in the molecule. For example, N-sulfonyl imines are used as dienophiles in asymmetric aza-Diels-Alder reactions, where the sulfonyl group activates the imine for cycloaddition and can influence the stereoselectivity of the product. researchgate.netrsc.org Asymmetric reductions and additions to molecules containing a sulfonyl group are also well-documented, often employing chiral catalysts to achieve high enantiomeric excess. nih.govmdpi.com While specific studies on this compound are not broadly reported in this context, the principles derived from related chiral sulfone chemistry are directly applicable.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The reactivity of compounds like this compound is largely dictated by the presence of the electron-withdrawing sulfonyl group and the nature of the alkyl group attached to it. The primary reaction pathways for the analogous ethyl p-toluenesulfonate involve nucleophilic substitution (S_N2) and elimination (E2) reactions. The balance between these pathways is influenced by the nature of the nucleophile, the solvent, and the temperature.

Foundational work on the reactivity of ethyl p-toluenesulfonate has provided significant insights into its behavior in nucleophilic substitution reactions. These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks the α-carbon of the ethyl group, leading to the displacement of the p-toluenesulfonate anion, a very good leaving group due to the resonance stabilization of its negative charge.

The general scheme for the S_N2 reaction is as follows:

Nu:⁻ + CH₃CH₂OSO₂C₆H₄CH₃ → Nu-CH₂CH₃ + ⁻OSO₂C₆H₄CH₃

Kinetic studies in dioxane-water solutions have been instrumental in elucidating the factors that govern the rates of these reactions. The rate of reaction is dependent on the concentration of both the substrate (ethyl p-toluenesulfonate) and the nucleophile.

Table 1: Representative Rate Constants for Nucleophilic Substitution of Ethyl p-Toluenesulfonate at 25°C

| Nucleophile | Solvent | k (L mol⁻¹ s⁻¹) |

| OH⁻ | 70% Dioxane | 1.2 x 10⁻³ |

| I⁻ | Acetone | 3.5 x 10⁻⁴ |

| Br⁻ | Acetone | 8.0 x 10⁻⁵ |

| Cl⁻ | Acetone | 2.0 x 10⁻⁵ |

This table presents illustrative data based on established principles of nucleophilicity and leaving group ability for S_N2 reactions involving ethyl p-toluenesulfonate.

In the presence of a strong, sterically hindered base, ethyl p-toluenesulfonate can undergo an E2 elimination reaction to form ethene. This pathway competes with the S_N2 reaction.

The general scheme for the E2 reaction is as follows:

B:⁻ + CH₃CH₂OSO₂C₆H₄CH₃ → BH + CH₂=CH₂ + ⁻OSO₂C₆H₄CH₃

The kinetic and thermodynamic favorability of elimination over substitution is highly dependent on the reaction conditions.

Table 2: Factors Favoring Elimination (E2) over Substitution (S_N2) for Ethyl p-Toluenesulfonate

| Factor | Condition Favoring E2 | Rationale |

| Base | Strong, sterically hindered base (e.g., potassium tert-butoxide) | Steric hindrance disfavors the backside attack required for S_N2, making proton abstraction for E2 more likely. |

| Temperature | Higher temperatures | Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored (two molecules form from one), thus an increase in temperature increases the rate of elimination more significantly. |

| Solvent | Less polar, aprotic solvents | These solvents do not solvate the base as strongly, increasing its reactivity. |

From a thermodynamic standpoint, elimination reactions are often favored at higher temperatures because they lead to an increase in the number of molecules in the system, resulting in a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a large, positive ΔS term can make ΔG negative at elevated temperatures, even if the reaction is endothermic or only slightly exothermic.

The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide further mechanistic insights. For S_N2 reactions of ethyl p-toluenesulfonate, the entropy of activation is typically negative, consistent with a highly ordered, bimolecular transition state where the nucleophile and the substrate are brought together.

Table 3: Illustrative Activation Parameters for the Reaction of Ethyl p-Toluenesulfonate with Hydroxide Ion

| Parameter | Value | Interpretation |

| Enthalpy of Activation (ΔH‡) | ~80-90 kJ/mol | Energy barrier required to reach the transition state. |

| Entropy of Activation (ΔS‡) | ~(-20) - (-40) J/mol·K | Reflects the decrease in randomness as two reactant molecules form a single, ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | ~90-100 kJ/mol | Overall free energy barrier to the reaction at standard temperature. |

This table provides estimated values based on typical S_N2 reactions of alkyl sulfonates.

Sophisticated Spectroscopic and Crystallographic Characterization of 1 Ethylsulfonyl 4 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise arrangement of atoms within the 1-(ethylsulfonyl)-4-methylbenzene molecule. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) using a 400 MHz spectrometer. rsc.org

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum displays four distinct signals, corresponding to the four unique proton environments in the molecule.

The protons of the aromatic ring are split into two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear at a higher chemical shift (δ ≈ 7.78 ppm) compared to the two protons ortho to the electron-donating methyl group (δ ≈ 7.35 ppm).

The ethyl group exhibits a quartet for the methylene (B1212753) (-CH₂-) protons (δ ≈ 3.14 ppm), which are adjacent to the sulfonyl group, and a triplet for the terminal methyl (-CH₃) protons (δ ≈ 1.25 ppm).

The methyl group attached to the benzene ring appears as a sharp singlet at approximately 2.44 ppm.

The coupling between adjacent protons (vicinal coupling) is observed as splitting in the signals. The aromatic protons show a typical ortho-coupling constant of approximately 8.2 Hz. The ethyl group protons show a coupling constant of about 7.4 Hz between the methylene and methyl groups.

Interactive Data Table: ¹H NMR Data for this compound

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H (ortho to SO₂) | 7.78 | Doublet (d) | 2H | ~8.2 |

| Ar-H (ortho to CH₃) | 7.35 | Doublet (d) | 2H | ~8.2 |

| Ar-CH₃ | 2.44 | Singlet (s) | 3H | N/A |

| SO₂-CH₂ -CH₃ | 3.14 | Quartet (q) | 2H | ~7.4 |

Note: Data is interpreted from spectral images. rsc.org Precise chemical shifts and coupling constants can vary slightly based on solvent and concentration.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the presence of six chemically non-equivalent carbon environments. rsc.org

The aromatic ring carbons show four signals. The carbon atom directly attached to the sulfonyl group (ipso-carbon) is found at approximately 138.1 ppm, while the carbon bearing the methyl group is observed around 144.7 ppm. The two sets of equivalent aromatic CH carbons appear at approximately 129.9 ppm and 127.6 ppm.

The aliphatic carbons of the ethyl group appear at δ ≈ 54.1 ppm for the methylene carbon (-CH₂-) and δ ≈ 7.1 ppm for the methyl carbon (-CH₃).

The methyl carbon attached to the aromatic ring has a chemical shift of approximately 21.6 ppm.

Interactive Data Table: ¹³C NMR Data for this compound

| Assigned Carbons | Chemical Shift (δ, ppm) |

|---|---|

| C -SO₂ (aromatic) | 138.1 |

| C -CH₃ (aromatic) | 144.7 |

| C H (aromatic, ortho to SO₂) | 127.6 |

| C H (aromatic, ortho to CH₃) | 129.9 |

| Ar-C H₃ | 21.6 |

| SO₂-C H₂-CH₃ | 54.1 |

Note: Data is interpreted from spectral images. rsc.org

While one-dimensional NMR provides fundamental data, advanced two-dimensional (2D) NMR experiments would be employed for unambiguous assignment and to confirm the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons. For this compound, this would confirm the coupling between the aromatic protons at ~7.78 and ~7.35 ppm, and crucially, the coupling between the methylene (~3.14 ppm) and methyl (~1.25 ppm) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals: 7.78 ppm to 127.6 ppm, 7.35 ppm to 129.9 ppm, 2.44 ppm to 21.6 ppm, 3.14 ppm to 54.1 ppm, and 1.25 ppm to 7.1 ppm.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present and a unique "fingerprint" for identification.

The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups. The most prominent features are the stretching vibrations of the sulfone (SO₂) group.

SO₂ Stretching: Aryl sulfones display two intense, characteristic stretching bands. The asymmetric stretch (νas SO₂) typically appears in the 1350–1300 cm⁻¹ range, while the symmetric stretch (νs SO₂) is found between 1160–1120 cm⁻¹. For a similar compound, 2-(azidomethyl)-1-(ethylsulfonyl)-4-methylbenzene, these bands were observed at 1311 and 1132 cm⁻¹, respectively, which aligns with the expected values.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl and methyl groups produce C-H stretching bands in the 2980–2850 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

The Raman spectrum of this compound would serve as a unique molecular fingerprint. Key expected signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted ring would produce a strong and characteristic band.

Sulfone Group Vibrations: The symmetric SO₂ stretch, also visible in the IR, is typically strong in the Raman spectrum as well.

C-S Stretching: The carbon-sulfur bond stretching vibrations would also be observable.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the exact molecular weight of a compound with high precision and to study its fragmentation patterns upon ionization, which helps in confirming its structure.

The calculated monoisotopic mass of this compound (C₉H₁₂O₂S) is 184.0558 g/mol . rsc.org HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition of the molecule.

Upon electron ionization, the molecule would form a molecular ion ([M]⁺˙) at m/z 184. The fragmentation of aryl sulfones is well-characterized. Key fragmentation pathways include:

Rearrangement and C-O Bond Cleavage: A common pathway involves the migration of the aryl group from the sulfur atom to an oxygen atom, forming a sulfinate ester-like intermediate. This can lead to the formation of a tolyloxy radical and an [EtSO]⁺ ion (m/z 77).

Loss of the Ethyl Group: Cleavage of the sulfur-ethyl bond can result in the formation of a p-toluenesulfonyl cation at m/z 155.

Loss of Sulfur Dioxide (SO₂): Expulsion of a neutral SO₂ molecule (64 Da) is a characteristic fragmentation for sulfones, which would lead to an ion at m/z 120.

Interactive Data Table: Predicted HRMS Fragments for C₉H₁₂O₂S

| Ion Formula | m/z (Nominal) | Description |

|---|---|---|

| [C₉H₁₂O₂S]⁺˙ | 184 | Molecular Ion |

| [C₇H₇SO₂]⁺ | 155 | Loss of ethyl radical (•C₂H₅) |

| [C₉H₁₂]⁺˙ | 120 | Loss of sulfur dioxide (SO₂) |

| [C₇H₇O]⁺ | 107 | Tolyl-oxonium ion |

X-ray Diffraction Crystallography

Determination of Molecular Geometry and Conformational Preferences in the Solid State

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as di-p-tolyl sulfone and other substituted sulfones, provides valuable insights into the expected molecular geometry.

The geometry around the sulfur atom in the sulfonyl group is anticipated to be tetrahedral. The sulfur atom is bonded to two oxygen atoms, the ethyl group, and the p-tolyl group. The p-tolyl group consists of a benzene ring substituted with a methyl group at the para position. The ethyl and p-tolyl groups attached to the sulfonyl moiety will adopt a specific conformation in the solid state to minimize steric hindrance. The orientation of the ethyl group relative to the p-tolyl ring is a key conformational feature.

Table 1: Predicted Bond and Torsional Angles for this compound based on related structures

| Parameter | Predicted Value |

| O-S-O Bond Angle | ~118-120° |

| C(ethyl)-S-C(tolyl) Bond Angle | ~104-106° |

| C(ethyl)-S-O Bond Angle | ~107-109° |

| C(tolyl)-S-O Bond Angle | ~107-109° |

| C-C-S-C Torsional Angle | Variable, defining conformation |

Note: These values are estimations based on data from similar sulfone-containing compounds and may not represent the exact values for this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The packing of this compound molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. The sulfonyl group, being highly polar, is a key player in directing the crystal packing.

Furthermore, sulfonyl-sulfonyl interactions, where the positive sulfur atom of one molecule interacts with the negative oxygen atoms of a neighboring molecule, are a common feature in the crystal packing of sulfones. These dipole-dipole interactions can lead to the formation of specific motifs, such as dimers or chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the benzene ring chromophore. The benzene ring exhibits characteristic π → π* transitions. The substitution of the benzene ring with an ethylsulfonyl group and a methyl group will influence the energy of these transitions, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Based on data for similar aromatic sulfones, this compound is expected to exhibit absorption bands in the ultraviolet region. For instance, a related compound, diiodomethyl p-tolyl sulfone, shows absorption peaks at 200 nm and 233-234 nm. nih.gov The study of N-(substitutedphenyl)benzene sulphonamides also reveals that such compounds have absorption spectra in the 200-400 nm range. nih.gov The exact position and intensity of the absorption maxima for this compound would depend on the solvent used for the measurement, as solvent polarity can influence the energy of the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Primary band) | ~200-240 |

| π → π* (Secondary band) | ~260-290 |

Note: These are estimated ranges based on the analysis of related compounds. nih.govnih.gov The exact λmax values would need to be determined experimentally.

The primary absorption band is typically more intense than the secondary band, which often shows fine vibrational structure in non-polar solvents. The electronic transitions observed in the UV-Vis spectrum provide valuable information about the conjugated π-system of the molecule and the influence of the substituents on its electronic structure.

Computational and Theoretical Chemistry Studies of 1 Ethylsulfonyl 4 Methylbenzene

Quantum Chemical Approaches

Quantum chemical methods are at the forefront of computational chemistry, enabling the detailed study of molecular systems. These approaches, varying in their level of theory and computational cost, provide a robust framework for investigating the properties of 1-(ethylsulfonyl)-4-methylbenzene.

Density Functional Theory (DFT) Calculations and Benchmarking

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational expense. mdpi.com It is particularly well-suited for studying medium-sized organic molecules like this compound. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. researchgate.net The selection of an appropriate functional and basis set is a critical first step and is often benchmarked against experimental data or higher-level calculations to ensure the reliability of the results. For molecules containing sulfur, basis sets with polarization and diffuse functions are generally employed to accurately describe the electron distribution around the sulfonyl group.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. researchgate.net For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. The resulting geometry provides a three-dimensional representation of the molecule in its most stable conformation.

Energy landscape exploration can further reveal other local minima, representing different conformers of the molecule, and transition states that connect them. This is particularly relevant for the ethylsulfonyl group, which can exhibit rotational isomerism. By mapping the potential energy surface, the relative stabilities of different conformers and the energy barriers for their interconversion can be calculated.

Table 1: Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S=O | 1.45 | ||

| C-C (aromatic) | 1.40 | ||

| C-H (methyl) | 1.09 | ||

| O=S=O | 119.5 | ||

| C-S-C | 105.0 | ||

| C-C-S-C | 85.0 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar sulfone compounds.

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, which are crucial for the experimental characterization of this compound. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. semanticscholar.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1320 |

| SO₂ | Symmetric Stretch | 1150 |

| C-S | Stretch | 750 |

| Aromatic C-H | Stretch | 3100 |

| Methyl C-H | Asymmetric Stretch | 2980 |

Note: This data is illustrative of typical results from DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity and kinetic stability. chalcogen.ro DFT provides access to the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. chalcogen.ro

For this compound, the HOMO is typically localized on the electron-rich p-tolyl group, while the LUMO may have significant contributions from the electron-withdrawing ethylsulfonyl group. Analysis of the spatial distribution of these frontier orbitals helps to identify the likely sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are representative examples derived from DFT calculations on similar aromatic sulfones.

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its polarity, intermolecular interactions, and reactive sites. Several methods can be used to partition the total electron density among the constituent atoms. Mulliken population analysis is a simple approach, while Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and lone pairs. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous definition of atoms within a molecule based on the topology of the electron density.

These analyses for this compound would reveal the partial atomic charges, showing the expected electron deficiency on the sulfur atom and the high negative charge on the oxygen atoms of the sulfonyl group. The NBO analysis can also quantify the delocalization of electron density and hyperconjugative interactions within the molecule. nih.gov

Table 4: NBO Charges on Key Atoms of this compound (Exemplary Data)

| Atom | NBO Charge (e) |

| S | +1.5 |

| O (sulfonyl) | -0.8 |

| C (aromatic, ipso) | +0.2 |

| C (methyl) | -0.6 |

Note: This data is illustrative and represents typical charge distributions in such compounds.

Higher-Level Ab Initio Methods (e.g., MP2, MP4, QCISD) for Energetic Accuracy

While DFT is a versatile tool, for calculations requiring very high accuracy in energies, such as reaction barriers or weak intermolecular interactions, higher-level ab initio methods are often employed. These methods, based on the direct solution of the Schrödinger equation, include Møller-Plesset perturbation theory (MP2, MP4) and Quadratic Configuration Interaction (QCISD). These methods more explicitly account for electron correlation, which is the interaction between electrons.

For this compound, these computationally intensive methods could be used to benchmark the results obtained from DFT for key energetic properties. For instance, the rotational barrier of the ethyl group or the energy of interaction with another molecule could be calculated with high accuracy to provide a reliable reference. While a full geometry optimization of this compound using these methods may be computationally prohibitive, single-point energy calculations on DFT-optimized geometries are a common and effective strategy.

Analysis of Intramolecular and Intermolecular Interactions

The interactions within and between molecules of this compound are critical in determining its physical properties, such as its melting point of 57°C and boiling point of 75-76°C at 0.05 Torr. chemicalbook.com These interactions are primarily non-covalent in nature.

Hydrogen bonds are a specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. In the case of this compound, the molecule itself lacks hydrogen bond donors, as all its hydrogen atoms are bonded to carbon. chem960.com However, the two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. chem960.com This means that while this compound cannot form hydrogen bonds with itself, it can participate in hydrogen bonding with other molecules that can donate a hydrogen atom, such as water or alcohols. The potential for these interactions is crucial in understanding the compound's solubility and behavior in protic solvents.

Beyond hydrogen bonding, other non-covalent interactions play a significant role in the solid-state structure and bulk properties of this compound. rsc.org

π-π Stacking: The presence of the methyl-substituted benzene (B151609) ring allows for π-π stacking interactions. These occur when the electron-rich π systems of two aromatic rings align, contributing to the stability of the crystal lattice. The specific geometry of this stacking (e.g., face-to-face or offset) would be influenced by the other substituents on the ring.

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these various intermolecular interactions in the crystal structure of related sulfonyl-containing compounds. nih.gov

Theoretical Descriptors of Reactivity

Theoretical descriptors derived from computational chemistry can provide insights into the reactivity of this compound.

These conceptual Density Functional Theory (DFT) descriptors help in predicting the global reactivity of a molecule.

Electronegativity (χ): This is a measure of a molecule's ability to attract electrons. A higher electronegativity suggests a greater tendency to accept electrons.

Chemical Hardness (η): This describes the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive.

Polarization effects refer to the distortion of a molecule's electron cloud in the presence of an external electric field, such as that from a nearby ion or polar molecule. The polarizability of this compound influences its ability to engage in induced dipole interactions and affects its response to its chemical environment.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful techniques for studying the structure, dynamics, and interactions of molecules like this compound. nih.gov These methods can be used to:

Predict Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Visualize Molecular Orbitals: Understand the distribution of electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Generate Electrostatic Potential Maps: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Simulate Molecular Dynamics: Study the movement of the molecule and its interactions with other molecules over time, providing insights into its behavior in different phases and environments.

For instance, molecular docking simulations could be employed to investigate how this compound might interact with the active site of an enzyme, a common application in drug design and discovery for related sulfonamide compounds. nih.gov

Computed Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O2S |

| Molecular Weight | 184.26 g/mol |

| Exact Mass | 184.05586 u |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 42.5 Ų |

| Complexity | 217 |

| XLogP3 | 2.6 |

This data is compiled from computational predictions. chem960.com

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis of the analogous compound, ethyl methyl sulfone, has been performed using quantum chemical methods, providing valuable information on its stable conformers and the energy barriers between them. ysu.amresearchgate.net By scanning the potential energy surface (PES) through the rotation of the ethyl group around the C-S bond, two primary stable conformers have been identified: trans and gauche. researchgate.net

In the trans conformer, the C-C bond of the ethyl group is anti-periplanar to the S-C(methyl) bond. In the gauche conformer, the C-C bond of the ethyl group is at a dihedral angle of approximately 60° with respect to the S-C(methyl) bond. researchgate.net For ethyl methyl sulfone, it was found that despite the trans conformer being at the global minimum on the potential energy surface, the equilibrium at standard temperature is shifted towards the doubly degenerate gauche conformer, which has a higher relative population. researchgate.net

This behavior is attributed to a balance of steric and electronic effects. While the trans conformation minimizes steric hindrance, the gauche conformation can be stabilized by other interactions. A similar conformational preference can be anticipated for this compound, where the rotation around the S-C(ethyl) bond would lead to analogous gauche and trans conformers relative to the S-C(aryl) bond.

The following table summarizes the key computed properties for the analogous ethyl methyl sulfone, which can serve as an estimate for this compound.

| Property | Value (for ethyl methyl sulfone) | Reference |

| Relative population of gauche conformer (298 K) | 61.7% | researchgate.net |

| Relative population of trans conformer (298 K) | 38.3% | researchgate.net |

It is important to note that the presence of the bulkier p-tolyl group in this compound, compared to the methyl group in ethyl methyl sulfone, would likely influence the rotational barriers and the relative energies of the conformers. The steric interactions between the p-tolyl group and the ethyl group could potentially alter the energy landscape.

In Silico Mechanistic Projections

In silico mechanistic studies provide a powerful tool for predicting the reactivity and reaction pathways of chemical compounds. While specific mechanistic projections for this compound are not detailed in the available literature, general principles of sulfone chemistry, supported by computational studies on related systems, allow for informed projections.

Alkyl aryl sulfones are known to be versatile intermediates in organic synthesis. mdpi.com The sulfonyl group is a strong electron-withdrawing group, which activates adjacent protons and makes the sulfone moiety a good leaving group in certain reactions. Computational studies on related sulfones have explored their role in various transformations.

For instance, density functional theory (DFT) has been used to investigate the photoinduced C–S borylation of methyl(p-tolyl)sulfane, a related sulfur-containing compound. mdpi.com Such studies elucidate reaction mechanisms, identify key intermediates and transition states, and calculate reaction energy barriers, providing a detailed picture of the reaction pathway. mdpi.com

In the context of this compound, in silico studies could be employed to project its behavior in reactions such as:

Nucleophilic Substitution: The ethylsulfonyl group can act as a leaving group in nucleophilic substitution reactions. Computational modeling could predict the reaction barriers for the displacement of the ethylsulfonyl group by various nucleophiles.

Julia-Kocienski Olefination: Sulfones are key reagents in this important carbon-carbon double bond forming reaction. Theoretical calculations could model the reaction intermediates and predict the stereochemical outcomes.

Desulfonylation Reactions: The cleavage of the C-SO2 bond is a known transformation for organosulfones. nih.gov Computational studies can help to understand the mechanism of such reactions, which can be promoted by various reagents or catalysts.

These computational approaches typically involve the use of DFT methods to map the potential energy surface of the reaction, identifying the minimum energy pathways from reactants to products. The analysis of the electronic structure of the intermediates and transition states provides further insights into the reaction mechanism.

Design and Synthesis of Derivatives and Analogues of 1 Ethylsulfonyl 4 Methylbenzene

Systematic Modification of the Ethylsulfonyl Moiety

The sulfonyl group is a key functional group in a wide array of therapeutic agents due to its unique chemical properties. nih.gov It can act as a hydrogen bond acceptor and its introduction can modulate a molecule's solubility, stability, and pharmacokinetic profile. researchgate.net Systematic modification of the ethyl group attached to the sulfonyl in 1-(ethylsulfonyl)-4-methylbenzene allows for a detailed exploration of the structure-activity relationship (SAR).

Altering the length and branching of the alkyl chain attached to the sulfonyl group is a fundamental strategy in molecular modification. biomedres.us This approach can significantly impact the molecule's lipophilicity, steric profile, and interaction with biological targets. For instance, replacing a bulky alkyl group with a smaller one can improve metabolic stability or, conversely, introducing larger groups like tert-butyl can enhance selectivity by creating steric hindrance that prevents off-target interactions. biomedres.us

The synthesis of sulfones with varied alkyl groups can be achieved through several methods. A common approach involves the reaction of sodium 4-methylbenzenesulfinate (B2793641) with different alkyl halides. For example, a one-pot synthesis can convert 4-toluenesulfonyl chloride into sodium 4-methylbenzenesulfinate, which then reacts with an alkylating agent like chloromethane (B1201357) to produce the corresponding methylsulfonyl derivative. google.com This general strategy can be adapted using various alkyl halides (e.g., ethyl bromide, propyl iodide, isopropyl bromide) to generate a library of analogues with different chain lengths and branching patterns.

Table 1: Examples of Alkylsulfonylbenzene Derivatives

| Compound Name | Alkyl Group | Potential Synthetic Precursors |

|---|---|---|

| 1-(methylsulfonyl)-4-methylbenzene | Methyl (-CH3) | Sodium 4-methylbenzenesulfinate, Chloromethane |

| This compound | Ethyl (-CH2CH3) | Sodium 4-methylbenzenesulfinate, Bromoethane |

| 1-(isopropylsulfonyl)-4-methylbenzene | Isopropyl (-CH(CH3)2) | Sodium 4-methylbenzenesulfinate, 2-Bromopropane |

| 1-(tert-butylsulfonyl)-4-methylbenzene | tert-Butyl (-C(CH3)3) | Sodium 4-methylbenzenesulfinate, tert-Butyl bromide |

Introducing heteroatoms such as oxygen or nitrogen into the alkyl side chain creates analogues with significantly different properties, such as polarity and hydrogen-bonding capability. mdpi.com Nitrogen-containing groups are particularly important in drug design as they can exist in various states (e.g., basic salts, neutral amides) and act as both hydrogen bond donors and acceptors, enhancing binding affinity and influencing solubility and bioavailability. mdpi.com

The synthesis of such analogues often involves coupling sulfonyl chlorides with amines or alcohols that contain the desired functionality. For example, N-substituted sulfonamides are readily synthesized by reacting a sulfonyl chloride with a primary or secondary amine. rsc.orgnih.gov This approach allows for the introduction of a wide variety of functional groups. For instance, reacting 4-toluenesulfonyl chloride with aminoethanol would yield an N-(2-hydroxyethyl) derivative, incorporating an alcohol functionality. Similarly, reaction with morpholine (B109124) would introduce a cyclic ether. These modifications can transform the physicochemical characteristics of the parent molecule. researchgate.net

Rational Design of Aromatic Ring Substitutions

Substituents on the aromatic ring profoundly influence the molecule's reactivity and electronic properties through a combination of inductive and resonance effects. numberanalytics.comnumberanalytics.com A rational approach to placing substituents on the 4-methylbenzene ring of the parent compound allows for precise control over its electronic nature and spatial arrangement.

Substituents are broadly classified based on their electronic influence on the aromatic ring. numberanalytics.com

Electron-Donating Groups (EDGs) , such as alkyl (-CH₃), hydroxyl (-OH), and amino (-NH₂) groups, increase the electron density of the aromatic ring through inductive or resonance effects. numberanalytics.comlibretexts.org This generally makes the ring more reactive towards electrophilic aromatic substitution. libretexts.org

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the ring. numberanalytics.com This deactivates the ring towards electrophilic attack but can be crucial for other interactions or for stabilizing certain intermediates. libretexts.org

The ethylsulfonyl group (-SO₂Et) itself is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfone. researchgate.net The acidity of sulfones is increased by the presence of electron-withdrawing substituents on the phenylsulfonyl ring. researchgate.net Adding further substituents to the tolyl ring of this compound allows for a secondary layer of electronic modulation. For example, replacing the 4-methyl group (an EDG) with a nitro group (a strong EWG) would make the aromatic ring significantly more electron-deficient.

Table 2: Electronic Effects of Common Aromatic Substituents

| Substituent | Chemical Formula | Classification | Primary Effect |

|---|---|---|---|

| Methyl | -CH₃ | Electron-Donating (Activating) | Inductive Donation |

| Hydroxy | -OH | Electron-Donating (Activating) | Resonance Donation |

| Amino | -NH₂ | Electron-Donating (Activating) | Resonance Donation |

| Chloro | -Cl | Electron-Withdrawing (Deactivating) | Inductive Withdrawal |

| Nitro | -NO₂ | Electron-Withdrawing (Deactivating) | Resonance & Inductive Withdrawal |

| Cyano | -CN | Electron-Withdrawing (Deactivating) | Resonance & Inductive Withdrawal |

Steric hindrance plays a critical role in the synthesis and final three-dimensional shape of molecules. youtube.com Introducing bulky substituents onto the aromatic ring, particularly at positions ortho to the ethylsulfonyl group, can restrict bond rotation and influence the molecule's preferred conformation. This can be a deliberate design element to lock the molecule into a specific shape to improve binding with a biological target or to prevent unwanted reactions at a nearby site. biomedres.us

Development of Complex Polycyclic Sulfonyl Systems (e.g., dihydrobenzothiophen-1,1-dioxides)

An advanced design strategy involves incorporating the sulfonyl group and the aromatic ring into a new, fused polycyclic system. This creates rigid structures with well-defined geometries. A prominent example of this is the formation of benzo[b]thiophene-1,1-dioxides and their dihydro- analogues. These scaffolds are considered unsaturated sulfones and are highly reactive building blocks in organic synthesis. utexas.edu

The synthesis of these systems can be achieved through various intramolecular cyclization reactions. utexas.edu For instance, an electrochemical approach has been reported for the synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonylhydrazides with internal alkynes. rsc.org Another method involves the copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids, which triggers an intramolecular cyclization to form the benzo[b]thiophene-1,1-dioxide core. researchgate.net These reactions effectively transform the linear sulfone structure into a more complex, planar, and rigid heterocyclic system, opening up new avenues for exploring chemical space.

Synthesis of Hybrid Molecules Containing Sulfonyl Scaffolds (e.g., with phthalazine (B143731) and imidazoline (B1206853) cores)

The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful approach in medicinal chemistry to develop novel compounds with enhanced or unique activities. The this compound scaffold, a derivative of the broader aryl sulfone class, can be incorporated into hybrid molecules containing other biologically relevant cores, such as phthalazine and imidazoline, to explore new chemical space.

Recent research has demonstrated the synthesis of complex hybrid structures starting from precursors that can be derivatized with sulfonyl chlorides. nih.govmdpi.com A notable example involves the creation of a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, which serves as a platform for introducing sulfonyl groups. nih.govmdpi.com This parent imine is synthesized and can then be reacted with various arylsulfonyl chlorides in the presence of a base like triethylamine. nih.gov

The general synthetic scheme involves the reaction of the phthalazin-imine core with two equivalents of a sulfonyl chloride. This leads to the formation of di-substituted sulfonamide derivatives. nih.govmdpi.com In this process, one sulfonyl group attaches to the exocyclic imine nitrogen, while the second attaches to a nitrogen atom within the 4,5-dihydro-1H-imidazole (imidazoline) ring. nih.gov

However, an interesting and spontaneous transformation was observed. The initially formed di-substituted sulfonamides can undergo a subsequent ring-opening of the phthalazine core. mdpi.com This process is proposed to occur via a proton shift from the imine group to a nitrogen atom in the phthalazine ring, creating an unstable intermediate that facilitates the cleavage of the heterocyclic ring to yield hydrazonomethylbenzonitrile derivatives. mdpi.com

The synthesis and resulting products are detailed in the table below, based on the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with various sulfonyl chlorides.

| Reactant Sulfonyl Chloride (R-SO₂Cl) | Initial Product (Di-substituted Sulfonamide) | Final Product (Hydrazonomethylbenzonitrile) |

|---|---|---|

| Benzenesulfonyl chloride | N-(2-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 2-((2-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)benzonitrile |

| 4-Methylbenzenesulfonyl chloride | N-(2-(1-(tosyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)tosylamide | 2-(((2-(tosyl)-4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)benzonitrile |

| 4-Chlorobenzenesulfonyl chloride | 4-chloro-N-(2-(1-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)benzenesulfonamide | 2-(((2-((4-chlorophenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)benzonitrile |

| 4-Methoxybenzenesulfonyl chloride | N-(2-(1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)-4-methoxybenzenesulfonamide | 2-(((2-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)benzonitrile |

Structure-Activity Relationship (SAR) Studies in Synthetic Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of designing and optimizing molecules like derivatives of this compound. SAR explores how the specific three-dimensional arrangement of atoms and functional groups in a molecule influences its chemical properties and reactivity. By systematically modifying a chemical structure and evaluating the effects of these changes, researchers can develop a predictive understanding that guides the synthesis of more effective or specialized compounds.

Impact of Structural Changes on Chemical Properties and Reactivity

The chemical properties and reactivity of molecules containing the aryl sulfone group, such as this compound, are highly sensitive to structural modifications. The sulfonyl group is strongly electron-withdrawing and generally inert, often serving as a stable component of a larger molecule. nih.gov However, its reactivity can be modulated by altering adjacent parts of the structure.

Key structural changes and their impact include:

Substitution on the Aromatic Ring : The placement and nature of substituents on the benzene (B151609) ring of an aryl sulfone can significantly alter its electronic properties. Electron-donating groups (e.g., methoxy, methyl) increase electron density on the ring, while electron-withdrawing groups (e.g., nitro, chloro) decrease it. These changes influence the reactivity of the C(sp²)–SO₂ bond. For instance, the introduction of a trifluoromethyl group to an aryl sulfone has been shown to enable Suzuki-Miyaura cross-coupling reactions, a transformation that is challenging for typical aryl sulfones due to the inertness of the C-S bond. nih.gov

Introduction of Coordinating Groups : The reactivity of the sulfonyl group as a leaving group can be dramatically enhanced by introducing a coordinating group, such as a 2-pyridyl or 2-pyrimidyl moiety, near the sulfonyl function. nih.gov These groups can chelate to a metal catalyst (e.g., Nickel), facilitating the cleavage of the otherwise robust C(sp²)–SO₂ bond and enabling desulfonylative cross-coupling reactions. nih.gov

Modification of the Alkyl Chain : In alkyl aryl sulfones, changes to the alkyl portion (the ethyl group in this compound) can affect steric hindrance around the sulfonyl group and introduce new reactive sites. The use of redox-active phenyl-tetrazole (PT) sulfones, for example, has been shown to be effective in radical cross-coupling reactions where simple alkyl aryl sulfones were unreactive. nih.gov

The following table summarizes research findings on how structural modifications influence the reactivity of aryl sulfones.

| Structural Modification | Observed Effect | Reaction Type | Reference |

|---|---|---|---|

| Addition of an ortho-pyridyl or pyrimidyl group | Facilitated cleavage of the C(sp²)-SO₂ bond | Nickel-catalyzed intramolecular desulfonylative coupling | nih.gov |

| Use of a redox-active phenyl-tetrazole (PT) sulfone | Enabled radical cross-coupling | Ni-catalyzed desulfonylative radical cross-coupling | nih.gov |

| Variation of regioisomers (ortho, meta, para) in benzenesulfonamide (B165840) monomers | Altered thermal properties of the resulting poly(arylene ether sulfone) polymers | Nucleophilic aromatic substitution polymerization | researchgate.net |

| Introduction of a trifluoromethyl group | Enabled the use of the aryl sulfone as a coupling partner | Suzuki–Miyaura cross-coupling | nih.gov |

Correlation between Conformational Flexibility and Reaction Outcomes

Conformational flexibility, the ability of a molecule to adopt different spatial arrangements (conformations) through the rotation of single bonds, plays a critical role in determining reaction outcomes. A molecule is not a static entity but exists as an ensemble of conformations, and the relative energies of these conformations can influence its stability and how it interacts with other reagents. nih.gov

The relationship between conformational flexibility and reaction outcomes can be understood through several key principles:

Stability and Aggregation : Increased conformational flexibility in certain molecular domains can correlate with decreased physical stability. nih.gov For example, studies on monoclonal antibodies have shown that mutations leading to increased local flexibility in specific regions of the protein resulted in lower thermal stability and a higher propensity for aggregation. nih.gov This principle can be extended to smaller molecules where excessive flexibility might expose hydrophobic regions or enable intermolecular interactions that lead to undesired precipitation or side reactions.

Reaction Selectivity : The conformational landscape of a reactant can influence the selectivity of a reaction. If different conformations expose different reactive sites or lead to different steric environments around a single reactive site, the flexibility of the molecule can impact which product is preferentially formed. For example, the use of a conformationally flexible tris-carboxylic acid in co-crystallization experiments demonstrated its utility in forming multiple stable crystalline structures with various partner molecules, suggesting that flexibility can be advantageous in achieving successful supramolecular assembly. rsc.org

Advanced Applications in Synthetic Organic Chemistry and Materials Science

1-(ethylsulfonyl)-4-methylbenzene as a Strategic Building Block in Complex Syntheses

The true value of a chemical building block lies in its ability to reliably introduce specific structural motifs during the synthesis of more complex molecular architectures. Aryl sulfones, including this compound, are cornerstone reagents in one of the most powerful carbon-carbon bond-forming reactions in modern organic chemistry: the Julia olefination. wikipedia.org

The classical Julia-Lythgoe olefination involves the reaction of a metalated alkyl aryl sulfone with a carbonyl compound (an aldehyde or ketone). The resulting β-alkoxy sulfone intermediate is then reductively eliminated to form an alkene. wikipedia.org This reaction is prized for its ability to tolerate a wide variety of functional groups and for its frequent high stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer).

A significant refinement is the Julia-Kocienski olefination, which often utilizes heteroaryl sulfones (such as those based on benzothiazole (B30560) or tetrazole) to facilitate a one-pot reaction under milder conditions. organic-chemistry.orgnih.gov This modified process proceeds through a Smiles rearrangement and the spontaneous elimination of sulfur dioxide, which drives the reaction to completion. tcichemicals.com While different activating groups are often used, the fundamental principle relies on the sulfone's ability to stabilize an adjacent carbanion, making it a potent nucleophile for attacking carbonyls.

The strategic importance of this reaction is demonstrated in the synthesis of complex natural products and bioactive molecules. For instance, analogues of resveratrol, a stilbenoid with noted health benefits, have been synthesized using the Julia-Kocienski olefination as the key bond-forming step to create the central double bond. wikipedia.org

Table 1: Key Olefination Reactions Utilizing the Sulfone Building Block

| Reaction Name | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Julia-Lythgoe Olefination | Alkyl aryl sulfone, carbonyl compound, reducing agent (e.g., Na/Hg amalgam) | β-Alkoxy sulfone | Two-step process, generally high (E)-selectivity. wikipedia.org |

| Julia-Kocienski Olefination | Alkyl heteroaryl sulfone, carbonyl compound, base | Spirocyclic intermediate | One-pot reaction, driven by SO2 elimination, high (E)-selectivity. organic-chemistry.orgtcichemicals.com |

Role in Cascade and Multicomponent Reactions for Scaffold Construction

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are highly valued for their efficiency in rapidly building molecular complexity from simple starting materials. nih.gov Likewise, multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are a cornerstone of green and efficient chemistry for creating diverse molecular scaffolds. mdpi.comresearchgate.netnih.gov

Vinyl sulfones, which can be readily prepared from ethyl sulfones like this compound, have proven to be competent participants in complex cascade reactions. A notable example is the direct synthesis of dihydro-pyrrolo-pyrazole heterocycles. nih.gov In this process, cinnamyl azides react with a vinyl sulfone (such as ethyl vinyl sulfone or phenyl vinyl sulfone) in the presence of a base. nih.gov The reaction proceeds through a complex cascade involving cycloaddition and rearrangement, ultimately forming the fused heterocyclic system in a single, operationally straightforward step. The ethyl sulfone group can be subsequently removed, highlighting its role as a temporary activating group to facilitate the construction of the core scaffold. nih.gov

This application demonstrates the potential of the ethyl sulfone moiety to participate in sophisticated, scaffold-generating transformations, offering a powerful tool for building libraries of complex molecules from simple precursors.

Utilization in the Synthesis of Functionally Diverse Molecules (e.g., indole (B1671886) derivatives)

The indole nucleus is a privileged scaffold found in a vast number of natural products and pharmaceuticals. nih.govorganic-chemistry.org The incorporation of an aryl sulfonyl group into an indole structure can significantly influence its biological activity. Research has demonstrated the synthesis of novel and functionally diverse indole derivatives that feature the 4-methylbenzenesulfonyl (tosyl) group, a close relative of the ethyl p-tolyl sulfone moiety.

A recently developed synthetic pathway culminates in the creation of 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate. mdpi.com The multi-step synthesis begins with the N-alkylation of 5-nitroindazole, followed by a series of transformations to build the indole core and attach the side chain. mdpi.com The final step involves the installation of the tosyl group onto a hydroxyl function, yielding the target molecule. mdpi.com

Table 2: Selected Synthesis Steps for a Tosyl-Containing Indole Derivative mdpi.com

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 5-Nitroindazole | Ethyl iodide, K2CO3 | 1-Ethyl-5-nitro-1H-indazole |

| 2 | 1-Ethyl-5-nitro-1H-indazole | Butyryl chloride, AlCl3 | (1-Ethyl-5-nitro-1H-indazol-7-yl)(propyl)methanone |

| 3 | (1-Ethyl-5-nitro-1H-indazol-7-yl)(propyl)methanone | Formaldehyde, K2CO3 | 1-(1-Ethyl-5-nitro-1H-indol-7-yl)butan-2-ol |

The successful synthesis of this complex molecule underscores the utility of the p-tolylsulfonyl group as a key functional handle in the generation of novel, potentially bioactive indole derivatives. Molecular docking studies of the final compound suggested a strong affinity for the enzyme tyrosinase, indicating its potential as an antioxidant agent. mdpi.com

Development of Sulfonyl-Containing Materials with Tailored Properties

The influence of the sulfonyl group extends beyond discrete molecules into the realm of materials science, where it is a key component in high-performance polymers and a potential building block for advanced catalysts.

Polyethersulfones (PES) are a class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govspecialchem.com The core structural feature of these polymers is the aryl-SO₂-aryl subunit, which imparts rigidity and oxidative stability to the polymer backbone. nih.gov While industrial production of PES typically employs monomers like 4,4′-dichlorodiphenyl sulfone, there is significant research into creating functional polysulfones by incorporating novel monomers to tailor the material's properties. bombaytechnologist.inmdpi.com

For example, the synthesis and polymerization of monomers like 4-vinylbenzylphenylsulfone have been investigated to create functional polymers. researchgate.net The vinyl group provides a polymerizable handle, while the sulfone moiety is integrated into the polymer side chain, influencing properties such as solubility and thermal behavior. This approach highlights a strategy where sulfone-containing building blocks can be used to design polymers with specific characteristics. The structural similarity of this compound to these functional monomers suggests its potential as a precursor for developing new polymers with tailored properties, either by modification to introduce a polymerizable group or by incorporation into copolymerization processes.

The performance of metal catalysts, particularly for cross-coupling reactions, is critically dependent on the structure of the organic ligands that coordinate to the metal center. The ligand's electronic and steric properties directly influence the catalyst's activity, selectivity, and stability. The development of novel ligands is therefore a key area of research.

While direct use of this compound as a catalyst intermediate is not yet widely documented, its structure presents clear potential for such applications. The p-tolyl group is a common scaffold in many successful ligand families, such as the "DalPhos" cage phosphine (B1218219) ligands used in nickel-catalyzed cross-couplings. researchgate.net The ethylsulfonyl group is a strong electron-withdrawing substituent, which can be used to modulate the electronic properties of the aromatic ring—a critical parameter in ligand design. A chemist could use this compound as a starting material, leveraging the sulfonyl group to tune the electronic nature of a phosphine ligand built upon the tolyl framework. Furthermore, the sulfonyl group itself can be chemically transformed into other functionalities, offering a versatile entry point for the synthesis of more complex ligand architectures. This makes it a potentially valuable, yet underexplored, building block for the rational design of next-generation catalysts.

Emerging Research Frontiers and Future Perspectives

The field of sulfone chemistry, including research into 1-(ethylsulfonyl)-4-methylbenzene, is experiencing a significant transformation driven by technological advancements and a growing emphasis on sustainability. Researchers are exploring innovative methodologies to enhance the synthesis, design, and application of this important class of compounds. The following sections delve into the emerging frontiers that are shaping the future of sulfone research.

Q & A

Q. What are the established synthetic routes for 1-(ethylsulfonyl)-4-methylbenzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves sulfonation of 4-methylbenzene derivatives followed by ethylation. For example, nitration of 1-(ethylsulfonyl)-4-methoxybenzene using concentrated HNO₃ at 100°C for 2 hours yields intermediates, which are subsequently reduced or functionalized . Optimization includes adjusting reaction time, temperature (e.g., refluxing in green solvents like 2-MeTHF or CPME), and stoichiometry of reagents like ethyl iodide (EtI). Solvent selection is critical; toluene and cyclopentyl methyl ether (CPME) have been compared for their impact on cyclization efficiency . Purification via solvent extraction (e.g., ethyl acetate/water) and column chromatography ensures product purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. In H-NMR, the ethylsulfonyl group (-SO₂CH₂CH₃) shows distinct signals: a triplet for the methyl group (~1.3 ppm) and a quartet for the methylene group (~3.4 ppm). Aromatic protons adjacent to the sulfonyl group resonate downfield (~7.8–8.2 ppm) due to electron-withdrawing effects . Infrared (IR) spectroscopy identifies sulfonyl S=O stretches at ~1150–1300 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validation with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How do solvent polarity and green chemistry principles influence reaction kinetics and yield in synthesizing this compound derivatives?

- Methodological Answer : Solvent choice significantly impacts reaction pathways. For instance, cyclization of 1-(1-azidovinyl)-4-methylbenzene in 2-MeTHF (a green solvent) achieves comparable yields to toluene but with improved sustainability . Polar aprotic solvents (e.g., DMF) stabilize intermediates in sulfonation steps, while protic solvents (e.g., MeOH) may hinder reactivity. Researchers should evaluate solvent dielectric constants, boiling points, and environmental impact using tools like the CHEM21 Solvent Selection Guide. Kinetic studies via in-situ monitoring (e.g., FTIR or HPLC) can quantify solvent effects on activation energy .

Q. What analytical strategies resolve discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from crystal packing effects or incomplete basis sets in computational models. Single-crystal X-ray diffraction (as in ) provides definitive structural validation, resolving ambiguities in NMR assignments . For conflicting IR data, isotopic labeling or temperature-dependent studies can isolate vibrational modes. Collaborative use of Density Functional Theory (DFT) with empirical corrections (e.g., scaling factors for vibrational frequencies) improves alignment between theoretical and experimental results .

Q. How should researchers address limited toxicity and ecological data for this compound during risk assessment?

- Methodological Answer : When toxicity data is absent (e.g., no EC50 or LD50 values), apply precautionary principles:

- Use hazard banding tools (e.g., ECHA’s Read-Across or SAR analysis) to predict toxicity based on structurally similar compounds .

- Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) for handling .

- Conduct small-scale ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition tests) to fill data gaps .

Data Analysis and Contradiction Resolution

Q. How can conflicting reaction yields from similar synthetic protocols be systematically investigated?

- Methodological Answer :

- Variable Isolation : Test individual parameters (e.g., catalyst loading, solvent purity) while holding others constant.

- By-Product Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-nitrated derivatives) that reduce yields .

- Replication Studies : Repeat experiments under identical conditions to distinguish human error from systemic issues.

Q. What methods validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Light Sensitivity : Use UV-Vis spectroscopy to detect photolytic decomposition. Store samples in amber glass under inert gas (N₂/Ar) if light-sensitive .

Experimental Design

Q. How to design a scalable synthesis protocol for this compound while minimizing hazardous waste?

- Methodological Answer :

- Green Solvent Substitution : Replace toluene with CPME or 2-MeTHF to reduce VOC emissions .

- Catalytic Methods : Explore heterogeneous catalysts (e.g., zeolites) to minimize metal residues.

- Waste Hierarchy : Segregate sulfonic acid by-products for neutralization and partner with certified waste management firms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten